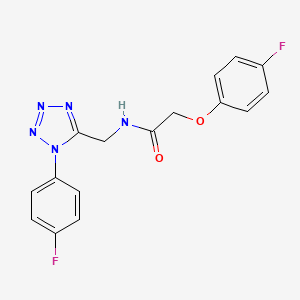

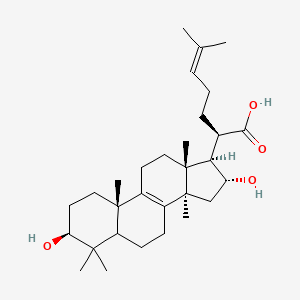

![molecular formula C16H15N3O2S B2930799 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 773152-30-0](/img/structure/B2930799.png)

3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridines are known to have a wide spectrum of biological activity . They are of special interest due to their potential as immunomodulators targeting Janus Kinase 3 (JAK3), which plays crucial roles in modulating a number of inflammatory and immune mediators .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines involves the Thorpe–Ziegler reaction from 3-cyanopyridine-2(1H)-thiones . The amides of 3-aminothieno[2,3-b]pyridine-2-carboxylic acids are known to react readily with carbonyl compounds, aldehydes, or cyclic ketones . This reaction is usually carried out in boiling AcOH or toluene in the presence of catalytic amounts of acids .Molecular Structure Analysis

Thieno[2,3-b]pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Chemical Reactions Analysis

The reaction of N-substituted amides of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylic acids with ninhydrin in the presence of catalytic amounts of sulfuric acid gave 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones .Applications De Recherche Scientifique

Antiproliferative Activity

The synthesis and antiproliferative activities of thienopyridine derivatives, including 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, have been investigated. These compounds exhibit activity against specific enzymes, such as phospholipase C, and modifications at certain positions on the molecule can significantly influence their biological activity. Such studies provide insight into the structure-activity relationships of these compounds (van Rensburg et al., 2017).

Antianaphylactic Activity

Research has also delved into the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters, demonstrating antianaphylactic activities. This highlights the potential of such compounds in the development of new therapeutic agents targeting allergic reactions (Wagner et al., 1993).

Polymer Synthesis Applications

The compound and related derivatives have been utilized as monomers for the synthesis of high-performance polymers such as polyamides and polyimides. These materials exhibit desirable properties such as high solubility in polar solvents, good film-forming capabilities, and stability at high temperatures. This research underscores the compound's utility in the development of advanced materials with potential applications in electronics and aerospace industries (Yang & Lin, 1995).

Antimicrobial Activity

Synthetic efforts have led to thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with demonstrated antimicrobial activities. These findings suggest the potential of 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide derivatives in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Gad-Elkareem et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit pim-1 kinases , which play a crucial role in cell cycle progression, apoptosis, and transcription.

Mode of Action

It’s known that the compound reacts with ninhydrin in the presence of catalytic amounts of sulfuric acid to form 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′h)-triones .

Biochemical Pathways

Similar compounds have been found to inhibit gluconeogenesis , a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.

Pharmacokinetics

It’s noted that compounds with similar structures have high tpsa values, indicating a probable low ability to penetrate through the cell membrane or blood-brain barrier .

Result of Action

Similar compounds have shown various types of biological activity, including antibacterial effects and anti-cancer effects .

Action Environment

It’s worth noting that the reaction outcome of similar compounds substantially depends on the conditions and the substrate structure .

Orientations Futures

Propriétés

IUPAC Name |

3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-8-6-9(2)18-16-12(8)13(17)14(22-16)15(21)19-10-4-3-5-11(20)7-10/h3-7,20H,17H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKSHWUICBPTQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC=C3)O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2930716.png)

![1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane](/img/structure/B2930719.png)

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate](/img/structure/B2930720.png)

![6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B2930721.png)

![5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930726.png)

![ethyl 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930728.png)

methanone](/img/structure/B2930731.png)

![[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B2930735.png)